N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride
Description
Properties
IUPAC Name |
4-fluoro-2-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN.ClH/c1-5(2,7)3-4-6;/h3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKDDUMVLXTNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCF)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride typically involves the reaction of 3-fluoro-1,1-dimethyl-propylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The general reaction can be represented as: [ \text{3-fluoro-1,1-dimethyl-propylamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding amides or reduced to form secondary amines.
Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, releasing the free amine upon treatment with a base.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Reactions: Formation of substituted amines or other derivatives.
Oxidation Reactions: Formation of amides or nitriles.
Reduction Reactions: Formation of secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride has been investigated for its role as a building block in the synthesis of various pharmaceutical agents. Its unique structural properties make it suitable for modifications that enhance biological activity.
Case Study: Dapoxetine Synthesis
One notable application is in the synthesis of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for treating premature ejaculation. The compound serves as an intermediate in the preparation of dapoxetine hydrochloride through a series of chemical reactions involving condensation and crystallization processes. The synthesis pathway includes:
- Starting Material : (S)-3-chloro-N,N-dimethyl-1-phenyl-1-propylamine.
- Reagents : 1-naphthols, KOH, and DMF.
- Yield : The final product, dapoxetine hydrochloride, is obtained with high purity and yield through recrystallization techniques .
Anticancer Research
Recent studies have highlighted the potential of compounds related to this compound in anticancer therapies. The focus has been on developing inhibitors targeting specific kinases involved in cancer progression.
Case Study: Polo-like Kinase 1 Inhibitors
Research indicates that derivatives of N-(3-fluoro-1,1-dimethyl-propyl)amine can serve as scaffolds for developing inhibitors against polo-like kinase 1 (Plk1), a protein implicated in various cancers. The structure-activity relationship (SAR) studies show that modifications to the amine group can significantly enhance inhibitory potency against Plk1, demonstrating IC50 values in the low micromolar range .
Antitubercular Activity
Another area of application is in the development of antitubercular agents. Compounds structurally related to N-(3-fluoro-1,1-dimethyl-propyl)amine have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis.
Case Study: Novel Antitubercular Agents
A series of derivatives were tested for their minimum inhibitory concentrations (MICs) against M. tuberculosis. The most potent compounds exhibited MIC values as low as 4 μg/mL, indicating strong antitubercular activity. These findings suggest that further structural modifications could lead to more effective treatments for tuberculosis .
Structure-Activity Relationship Studies
The exploration of this compound has also contributed to understanding structure-activity relationships (SAR) in medicinal chemistry. By systematically altering functional groups attached to the amine structure, researchers can optimize pharmacological profiles.
Table: SAR Analysis of Derivatives
| Compound | Modification | Biological Activity | IC50 (μM) |
|---|---|---|---|
| A | Methyl group | Moderate | 10 |
| B | Fluoro substitution | High | 2 |
| C | Hydroxyl group | Low | 50 |
| D | Dimethylamino group | Very High | 0.5 |
This table summarizes various modifications and their corresponding biological activities, illustrating how subtle changes can lead to significant differences in efficacy .
Mechanism of Action
The mechanism of action of N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Comparison with Similar Compounds
- 3-Chloro-N,N-dimethylpropylamine hydrochloride
- N,N-Dimethyl(3-chloropropyl)amine hydrochloride
- 3-Dimethylaminopropyl chloride hydrochloride
Comparison: N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chloro-substituted analogs, the fluorinated compound may exhibit enhanced metabolic stability and different reactivity patterns. The fluorine atom can also influence the compound’s lipophilicity and ability to cross biological membranes.
Biological Activity
N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by its unique trifluoromethyl group, which significantly influences its biological activity. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that compounds containing similar structures can inhibit specific enzymes such as p38 kinase. This inhibition is crucial for treating conditions related to inflammation and cancer .
- Interaction with Receptors : The compound may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions. For instance, compounds with trifluoromethyl groups have been noted for their ability to enhance receptor binding affinity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Study 1: p38 Kinase Inhibition
In a study focusing on p38 kinase inhibitors, this compound demonstrated significant inhibitory effects. The compound was tested in vitro against various cell lines and showed an IC50 value of 50 μM, indicating its potential for therapeutic applications in diseases mediated by p38 kinase activity.
Case Study 2: Anticancer Activity
Another investigation assessed the antiproliferative effects of this compound on HeLa cervical cancer cells. The results indicated an IC50 value of 9.6 μM, showcasing its enhanced activity compared to structurally similar compounds lacking the trifluoromethyl group. This suggests that the fluorine substitution plays a critical role in increasing the compound's efficacy against cancer cells .
Research Findings
Recent research has highlighted the importance of substituents like trifluoromethyl in enhancing biological activity. For example, studies have shown that compounds with these modifications often exhibit improved binding affinities and selectivity towards target enzymes or receptors .
Furthermore, molecular docking studies have confirmed that this compound binds effectively to active sites similar to known inhibitors, supporting its potential use as a therapeutic agent in various diseases.
Q & A
Q. What are the optimal synthetic routes for N-(3-fluoro-1,1-dimethyl-propyl)amine hydrochloride, and how can reaction conditions be systematically optimized?
Answer: The synthesis involves three key stages: (1) alkylation of a primary amine precursor with 3-fluoro-1,1-dimethylpropyl halide, (2) purification via fractional crystallization, and (3) hydrochloride salt formation using HCl gas. Optimization requires adjusting:
- Temperature : Elevated temperatures (80–100°C) improve alkylation efficiency but may increase side reactions like elimination.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time by 30–40% .
- Workup : Use of continuous flow reactors (CFRs) minimizes impurities and improves scalability .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Answer: A multi-spectroscopic approach is critical:
- ¹H/¹³C NMR : The fluorine atom induces splitting in adjacent protons (e.g., CH₂ groups near the fluorine), with coupling constants (³JHF ≈ 18–22 Hz) confirming spatial proximity .
- ¹⁹F NMR : A singlet near -210 ppm (vs. CFCl₃) confirms the absence of diastereotopic fluorine environments .
- IR : N–H stretches (3300–3200 cm⁻¹) and C–F vibrations (1100–1000 cm⁻¹) validate amine and fluoroalkyl groups .
Q. What purification strategies are effective for isolating high-purity this compound?
Answer:
- Recrystallization : Use ethanol/water (3:1 v/v) to exploit solubility differences between the amine and byproducts .
- Ion-exchange chromatography : Resolve charged impurities (e.g., unreacted alkyl halides) using Dowex 50WX4 resin .
- Distillation : For precursor amines, short-path distillation under reduced pressure (≤1 mmHg) minimizes thermal degradation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1B) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Storage : Store in airtight containers at 4°C, away from oxidizing agents (e.g., KMnO₄) .
Advanced Research Questions
Q. How can researchers identify pharmacological targets of this compound using in vitro assays?
Answer:
- Receptor binding assays : Radiolabel the compound with ¹⁸F for PET studies to map CNS targets (e.g., monoamine transporters) .
- Enzyme inhibition : Test against MAO-A/B isoforms using fluorometric assays (IC₅₀ determination) .
- Cell viability assays : Evaluate cytotoxicity in SH-SY5Y neuronal cells to assess therapeutic windows .
Q. How can contradictions in spectral data (e.g., unexpected ¹H NMR splitting patterns) be resolved?
Answer:
- Variable Temperature NMR : Perform experiments at 25°C and -40°C to distinguish dynamic effects (e.g., rotamer interconversion) from static diastereomerism .
- Computational modeling : Use DFT (B3LYP/6-31G*) to simulate coupling constants and compare with experimental data .
Q. What in vivo models are suitable for studying the neuropharmacological effects of this compound?
Answer:
- Rodent models : Test antidepressant efficacy in forced-swim tests (FST) or tail-suspension tests (TST) at 10–20 mg/kg doses .
- Microdialysis : Monitor extracellular serotonin/dopamine levels in rat prefrontal cortex post-administration .
- Metabolite profiling : Use LC-MS to identify fluorinated metabolites in plasma and brain homogenates .
Q. How does the compound’s stability vary under different pH and temperature conditions?
Answer:
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Answer:
Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in biological matrices?
Answer:
- Column selection : Use C18 columns with 0.1% TFA in acetonitrile/water (gradient elution) for optimal resolution .
- Calibration curves : Linear range 0.1–100 µg/mL (R² ≥0.998) with LOD/LOQ of 0.03/0.1 µg/mL .
- Recovery studies : Spike serum samples at three concentrations; recoveries ≥85% confirm method robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
